molecular formula C11H14N2O B014152 (R,S)-1-Methyl-3-nicotinoylpyrrolidine CAS No. 125630-26-4

(R,S)-1-Methyl-3-nicotinoylpyrrolidine

Cat. No. B014152
M. Wt: 190.24 g/mol
InChI Key: ARYQLVJXQFGHLA-UHFFFAOYSA-N
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Description

"(R,S)-1-Methyl-3-nicotinoylpyrrolidine" is a compound that has garnered attention in various fields of chemistry and pharmacology due to its structural complexity and potential applications. Although specific information directly addressing this compound is limited, research on similar compounds provides valuable insights into its synthesis, molecular structure analysis, and properties.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions aimed at introducing or modifying functional groups to achieve the desired structure. For instance, the efficient and practical synthesis of (R)-2-methylpyrrolidine demonstrates the scalability of synthesizing pyrrolidine derivatives through a high-yielding process from readily available materials (Zhao et al., 2006). Similarly, the synthesis of nicotinium sulfate from tobacco-extracted nicotine shows the conversion of toxic alkaloids into useful compounds, which could provide insights into the synthesis pathways for "(R,S)-1-Methyl-3-nicotinoylpyrrolidine" (Tamaddon & Azadi, 2017).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their chemical behavior and potential applications. Crystal structure analysis, such as that conducted for R(−)-1-tosyl-2-methylpyrrolidine, provides detailed insights into the arrangement of atoms within the molecule, which is essential for understanding its reactivity and interactions with other molecules (Gupta et al., 1995).

Chemical Reactions and Properties

The chemical reactions and properties of "(R,S)-1-Methyl-3-nicotinoylpyrrolidine" can be inferred from studies on similar compounds. For example, the conversion of a toxic alkaloid into a biocompatible catalyst for selective acetylation of amines highlights the chemical reactivity and potential utility of nicotine-derived compounds (Tamaddon & Azadi, 2017).

Scientific Research Applications

Catalysis and Oxidation Processes

A key application of compounds related to (R,S)-1-Methyl-3-nicotinoylpyrrolidine is in the field of catalysis. Chiral Mn-aminopyridine complexes, which include structural analogs of (R,S)-1-Methyl-3-nicotinoylpyrrolidine, have been demonstrated to efficiently catalyze the benzylic C−H oxidation of arylalkanes using hydrogen peroxide. This process results in the production of enantiomerically enriched arylalkanols and corresponding ketones, highlighting the compound's role in enantioselective synthesis (Talsi et al., 2017).

Asymmetric Synthesis

(R,S)-1-Methyl-3-nicotinoylpyrrolidine and its derivatives play a crucial role in asymmetric synthesis. For instance, efficient asymmetric syntheses of enantiomers of certain antibacterial agents, which are potent members of the quinolonecarboxylic acid class, have been developed using structural analogs of (R,S)-1-Methyl-3-nicotinoylpyrrolidine. These syntheses result in compounds with significant differences in activity against aerobic and anaerobic bacteria (Rosen et al., 1988).

Precursor Studies in Alkaloid Biosynthesis

Research has also been conducted to explore compounds similar to (R,S)-1-Methyl-3-nicotinoylpyrrolidine as precursors in alkaloid biosynthesis. For example, studies on 1-Methylpyrrolidine-2-acetic acid, a related compound, have shown that it is not an efficient precursor for tropane alkaloids in certain plant species, which has implications for understanding alkaloid biosynthesis pathways (Huang et al., 1996).

Drug Development and Neuroprotection

In the realm of drug development, compounds structurally similar to (R,S)-1-Methyl-3-nicotinoylpyrrolidine have been explored for their neuroprotective properties. For example, aminopyrrolidine-derived compounds have been studied for their role in protecting neurons against excitotoxic degeneration, which is significant for developing neuroprotective drugs (Battaglia et al., 1998).

Radiopharmaceutical Synthesis

Analogous compounds to (R,S)-1-Methyl-3-nicotinoylpyrrolidine have been utilized in the synthesis of radiolabeled ligands, like raclopride, which are important in positron emission tomography (PET) studies for imaging dopamine-D2 receptors in the brain. This application is critical for advancing neuroimaging techniques and understanding neurological disorders (Ehrin et al., 1987).

properties

IUPAC Name

(1-methylpyrrolidin-3-yl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-6-4-10(8-13)11(14)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYQLVJXQFGHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403904
Record name (R,S)-1-Methyl-3-nicotinoylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,S)-1-Methyl-3-nicotinoylpyrrolidine

CAS RN

125630-26-4
Record name (R,S)-1-Methyl-3-nicotinoylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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